molecular formula C24H18FN7O3 B2851973 3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 923513-15-9

3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2851973
CAS No.: 923513-15-9
M. Wt: 471.452
InChI Key: XVSWGLOZMLXNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a heterocyclic hybrid molecule comprising three distinct moieties:

Triazolopyrimidine core: A fused bicyclic system (triazole + pyrimidine) substituted with a 4-fluorophenyl group at position 2. This scaffold is commonly associated with kinase inhibition or nucleotide mimicry .

Piperazine linker: A six-membered ring connected via a carbonyl group to the triazolopyrimidine. Piperazine enhances solubility and serves as a flexible spacer for molecular interactions.

The molecular formula is C₂₅H₁₈FN₇O₃ (calculated molecular weight: 507.46 g/mol).

Properties

IUPAC Name

3-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN7O3/c25-16-5-7-17(8-6-16)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)18-13-15-3-1-2-4-19(15)35-24(18)34/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSWGLOZMLXNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClFN8O3
  • Molecular Weight : 482.86 g/mol
  • IUPAC Name : (5-chloro-2-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone

The compound features a complex structure comprising a triazole-pyrimidine moiety linked to a piperazine and a chromenone component. This unique combination is hypothesized to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. Studies have shown that similar triazole derivatives exhibit significant inhibitory effects on cholinesterases, impacting neurodegenerative pathways .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : The triazole and chromenone components are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Type Description Reference
AnticancerInduces apoptosis in MCF-7 cells; IC50 ~ 18 µM
Enzyme InhibitionInhibits acetylcholinesterase; potential for neuroprotection
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production

Case Studies and Research Findings

Several studies have investigated the pharmacological potentials of compounds related to this structure:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting that modifications in the piperazine or chromenone moieties could enhance efficacy .
  • Enzyme Inhibition Assays : Research focused on the inhibition of cholinesterases revealed that compounds similar to the target molecule showed superior efficacy compared to standard drugs, indicating potential applications in treating Alzheimer's disease .
  • Inflammation Models : Experimental models demonstrated that compounds with similar triazole structures effectively reduced inflammation markers in vitro and in vivo, supporting their use as anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The triazolo-pyrimidine core is known for its ability to inhibit essential pathways in cancer cell proliferation.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated an IC50 value of 0.041 µM against A549 lung carcinoma cells .
  • Animal Models : In vivo studies indicated that the compound exhibits low toxicity while maintaining high efficacy in tumor suppression at therapeutic doses .

Enzyme Inhibition

The compound also demonstrates considerable potential as an enzyme inhibitor.

Target Enzymes

  • Carbonic Anhydrase IX : The compound has been identified as a potent inhibitor of carbonic anhydrase IX, which is implicated in tumor pH regulation and cancer progression.
  • Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may alter epigenetic regulation in cancer cells, promoting differentiation and apoptosis .

Biochemical Analysis

The interaction with these enzymes involves binding to their active sites, forming stable complexes that impede their function. This mechanism is critical for developing targeted therapies for various cancers.

Neuropharmacological Effects

Emerging research indicates that this compound may also have neuropharmacological applications.

Research Findings

A study reported that derivatives of similar compounds significantly improved cognitive functions in animal models of depression and anxiety disorders . Further investigations are needed to elucidate the specific pathways involved.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityCDK inhibitionInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase IXReduces tumor pH regulation
NeuropharmacologicalModulation of neurotransmittersPotential anxiolytic and antidepressant effects

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Purity/Solubility Key References
Target Compound Triazolopyrimidine + piperazine-carbonyl + 2H-chromen-2-one C₂₅H₁₈FN₇O₃ 507.46 N/A*
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one () Triazolopyrimidine + piperazine-carbonyl + 4H-chromen-4-one (positional isomer of coumarin) C₂₅H₁₈FN₇O₃ 507.46 N/A
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Hydrochloride () Triazolopyrimidine + piperazine (no coumarin ) + HCl salt C₁₄H₁₅ClFN₇ 335.77 98% (HCl salt improves solubility)
N-substituted pyrazolines () Pyrazoline core + 4-fluorophenyl + halogenated aryl groups Varies (e.g., C₁₆H₁₂F₂N₂O) Varies (~300–400) Confirmed via crystallography

Key Structural Differences and Implications

Coumarin Positional Isomerism :

  • The target compound features a 2H-chromen-2-one (coumarin) at position 3, whereas the analogue in has a 4H-chromen-4-one isomer. This difference may alter fluorescence properties or metabolic stability due to electronic effects .

Absence of Coumarin in Compound :

  • The compound in lacks the coumarin moiety but includes a hydrochloride salt, reducing its molecular weight (335.77 vs. 507.46) and likely enhancing aqueous solubility. This makes it more suitable for in vitro assays requiring high solubility .

Comparison with Pyrazoline Derivatives () :

  • While structurally distinct (pyrazoline vs. triazolopyrimidine), shared 4-fluorophenyl substituents suggest overlapping synthetic methodologies. Pyrazolines in were confirmed via crystallography using SHELX software , a tool also relevant for triazolopyrimidine structure validation .

Functional Group Analysis

  • 4-Fluorophenyl Group : Present in all compounds, this electron-withdrawing group enhances metabolic stability and influences π-π stacking in target interactions.
  • Triazolopyrimidine vs. Pyrazoline : The triazolopyrimidine core (target compound) offers a larger planar surface for binding compared to pyrazoline, possibly increasing affinity for enzymes like kinases.
  • Coumarin Fluorescence : The target compound’s coumarin moiety could enable imaging applications, whereas its absence in ’s compound limits such utility .

Research Implications and Limitations

  • Structural Data Gaps : While and provide crystallographic and purity data, the target compound’s crystal structure and biological activity remain uncharacterized in the provided evidence.
  • SHELX Refinement : The widespread use of SHELX software () suggests it could be employed for future structural analysis of the target compound.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step protocols to assemble the triazolopyrimidine core, piperazine linker, and coumarin moiety. Key steps include:

  • Triazolopyrimidine formation : Cyclization of 4-fluorophenylhydrazine with a pyrimidine precursor under acidic conditions (e.g., HCl/EtOH) .
  • Piperazine coupling : Amide bond formation between the triazolopyrimidine and piperazine-carbonyl intermediates using coupling agents like EDCI/HOBt in dichloromethane .
  • Coumarin incorporation : Final coupling via nucleophilic acyl substitution, requiring anhydrous DMF and controlled heating (60–80°C) .
    Optimization : Solvent polarity (polar aprotic solvents enhance yield), catalyst selection (e.g., Pd/C for hydrogenation steps), and reaction time (monitored via TLC/HPLC) are critical .

Basic Question: How is the compound’s structural integrity confirmed post-synthesis?

Answer:
Rigorous characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; coumarin carbonyl at ~160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 542.18) .
  • X-ray crystallography : Resolves π-stacking interactions between triazolopyrimidine and coumarin moieties in crystalline form .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target binding?

Answer:
SAR strategies include:

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to modulate π-π stacking with kinase active sites .
  • Piperazine modification : Introduce methyl or ethyl groups to the piperazine nitrogen to enhance hydrophobicity and membrane permeability .
  • Coumarin bioisosteres : Replace the 2H-chromen-2-one with quinolinone to assess impact on solubility and CYP450 interactions .
    Validation : Use molecular docking (AutoDock Vina) and in vitro kinase inhibition assays (IC50_{50} profiling) .

Advanced Question: How to resolve contradictions in reported reaction yields for piperazine coupling steps?

Answer:
Discrepancies arise from:

  • Solvent purity : Traces of water in DMF reduce coupling efficiency; use molecular sieves or anhydrous solvent .
  • Catalyst degradation : EDCI/HOBt mixtures degrade over time; prepare fresh reagents for each reaction .
  • Temperature control : Exothermic reactions above 25°C promote side-product formation; use ice baths during reagent addition .
    Troubleshooting : Monitor intermediates via LC-MS and optimize stoichiometry (1.2:1.0 ratio of triazolopyrimidine to piperazine) .

Advanced Question: What strategies improve solubility for in vitro assays without compromising activity?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (5–10% v/v) to enhance aqueous solubility while maintaining compound stability .
  • Prodrug design : Introduce phosphate or acetate groups to the coumarin oxygen for transient hydrophilicity .
  • Micellar encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) to achieve >90% dissolution in PBS (pH 7.4) .

Advanced Question: How to identify biological targets given the compound’s polypharmacology?

Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K, CDK2) using competitive binding assays (Caliper LabChip) .
  • Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
  • Transcriptomics : Treat cell lines (e.g., HeLa) and analyze differentially expressed genes via RNA-seq to infer pathway engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.